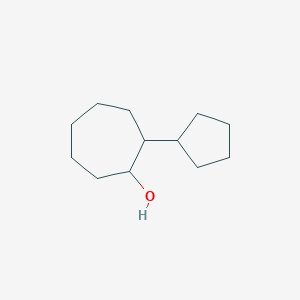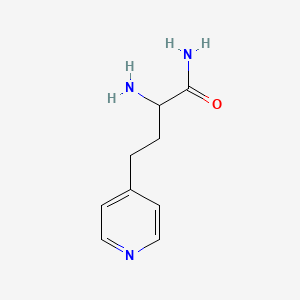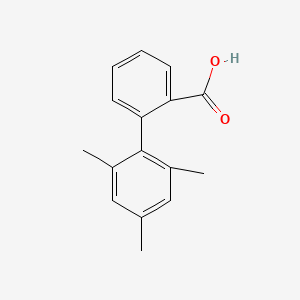
2-Cyclopentylcycloheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentylcycloheptan-1-ol is an organic compound characterized by a cyclopentyl group attached to a cycloheptanol structure. This compound is part of the broader class of cycloalkanes, which are known for their ring structures and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylcycloheptan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol . The optimal conditions for these reactions include temperatures ranging from 333.15 to 353.15 K for the addition-esterification and 323.15 to 343.15 K for the transesterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters ensures efficient production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Halogenation or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone, while reduction could produce various alcohol derivatives.
Scientific Research Applications
2-Cyclopentylcycloheptan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding ring strain and conformational analysis.
Industry: Used in the production of perfumes, dyes, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopentylcycloheptan-1-ol involves its interaction with specific molecular targets. The compound can act as an antioxidant, reducing the rate of oxidation by blocking the action of active intermediate particles such as radicals and peroxide compounds . This mechanism is crucial in preventing oxidative stress and related cellular damage.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: Similar in structure but with a smaller ring size.
Cycloheptanol: Lacks the cyclopentyl group, making it less complex.
2-Cyclopenten-1-ol: Contains a double bond, leading to different reactivity and properties.
Uniqueness
2-Cyclopentylcycloheptan-1-ol is unique due to its dual ring structure, which imparts distinct chemical and physical properties. This complexity makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
2-cyclopentylcycloheptan-1-ol |
InChI |
InChI=1S/C12H22O/c13-12-9-3-1-2-8-11(12)10-6-4-5-7-10/h10-13H,1-9H2 |
InChI Key |
NQQHXWPXLYOLMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)O)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B13625837.png)

![[1-(1H-pyrazol-3-yl)cyclopropyl]methanol](/img/structure/B13625853.png)


![6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)
![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)





